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molecular formula C19H19NO4S B3109246 2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate CAS No. 170861-68-4

2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate

Cat. No. B3109246
M. Wt: 357.4 g/mol
InChI Key: QGNITQXBLBMGSS-UHFFFAOYSA-N
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Patent
US06696474B2

Procedure details

To a solution of 2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethanol (12.5 g, 61 mmol) in dichloromethane (200 mL) at −20° C. under N2 atmophere was added triethylamine (26 mL, 184 mmol) and catalytic amount of 4-dimethylamino pyridine (50 mg). This solution was then treated with toluenesulfonyl chloride (14.1 g, 73.8 mmol) and the reaction was allowed to equilibrate to 23° C. over 16 hours. Reaction was washed with water, 5% Na2CO3, saturated NH4Cl, and brine. Solvent was removed in vacuo and crude tosylate 1 (21.3 g) was carried on to the next step without further purification. M+1=358.2
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][CH2:14][OH:15].C(N([CH2:21][CH3:22])CC)C.[C:23]1(C)[C:24]([S:29](Cl)(=[O:31])=[O:30])=[CH:25][CH:26]=C[CH:28]=1>ClCCl.CN(C)C1C=CN=CC=1>[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][CH2:14][O:15][S:29]([C:24]1[CH:25]=[CH:26][C:21]([CH3:22])=[CH:28][CH:23]=1)(=[O:31])=[O:30]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CCO
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
50 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
14.1 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
WASH
Type
WASH
Details
was washed with water, 5% Na2CO3, saturated NH4Cl, and brine
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo and crude tosylate 1 (21.3 g)
CUSTOM
Type
CUSTOM
Details
was carried on to the next step without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CCOS(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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